molecular formula C18H13N3O2 B10888912 Phenol, 2-[3-[2-(1H-indol-3-yl)ethenyl]-1,2,4-oxadiazol-5-yl]-

Phenol, 2-[3-[2-(1H-indol-3-yl)ethenyl]-1,2,4-oxadiazol-5-yl]-

Cat. No.: B10888912
M. Wt: 303.3 g/mol
InChI Key: ULBLKEHIJAVQND-MDZDMXLPSA-N
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Description

2-{3-[2-(1H-INDOL-3-YL)VINYL]-1,2,4-OXADIAZOL-5-YL}PHENOL is a complex organic compound that features an indole moiety, a vinyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(1H-INDOL-3-YL)VINYL]-1,2,4-OXADIAZOL-5-YL}PHENOL typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which can be synthesized through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

The next step involves the formation of the oxadiazole ring. This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions . The final step is the coupling of the indole and oxadiazole moieties via a vinyl linkage, which can be accomplished using a Heck reaction or similar palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of industrial-scale reactors would be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(1H-INDOL-3-YL)VINYL]-1,2,4-OXADIAZOL-5-YL}PHENOL can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{3-[2-(1H-INDOL-3-YL)VINYL]-1,2,4-OXADIAZOL-5-YL}PHENOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-[2-(1H-INDOL-3-YL)VINYL]-1,2,4-OXADIAZOL-5-YL}PHENOL involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[2-(1H-INDOL-3-YL)VINYL]-1,2,4-OXADIAZOL-5-YL}PHENOL is unique due to its combination of an indole moiety, a vinyl group, and an oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

2-[3-[(E)-2-(1H-indol-3-yl)ethenyl]-1,2,4-oxadiazol-5-yl]phenol

InChI

InChI=1S/C18H13N3O2/c22-16-8-4-2-6-14(16)18-20-17(21-23-18)10-9-12-11-19-15-7-3-1-5-13(12)15/h1-11,19,22H/b10-9+

InChI Key

ULBLKEHIJAVQND-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C/C3=NOC(=N3)C4=CC=CC=C4O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=CC3=NOC(=N3)C4=CC=CC=C4O

Origin of Product

United States

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